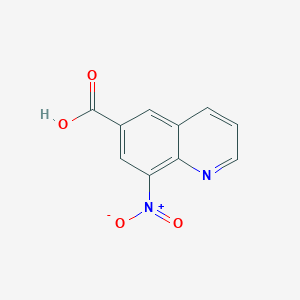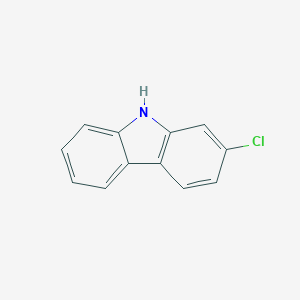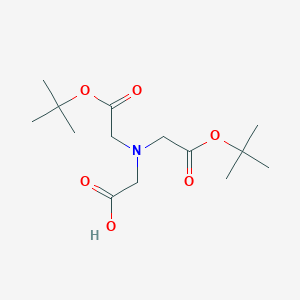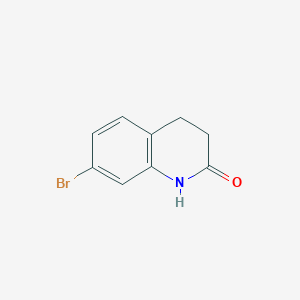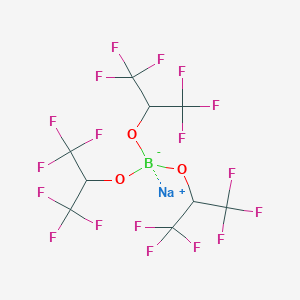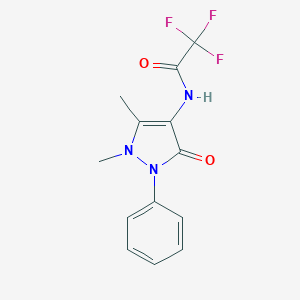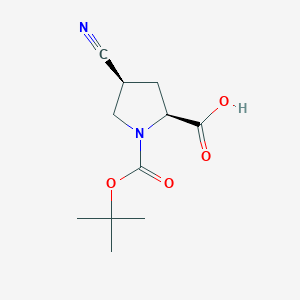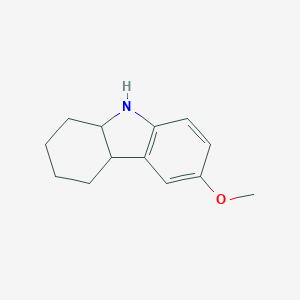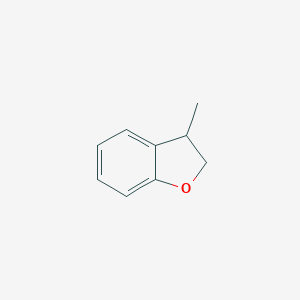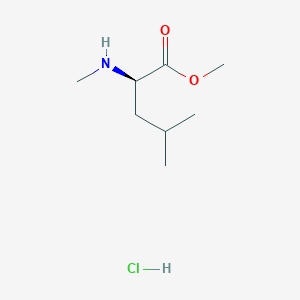
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-4-methyl-2-(methylamino)pentanoate hydrochloride, also known as Lisdexamfetamine dimesylate, is a prodrug of dextroamphetamine. It is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). Lisdexamfetamine dimesylate is a white to off-white powder that is soluble in water and has a molecular weight of 455.98 g/mol.
Mecanismo De Acción
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is a prodrug of dextroamphetamine, which is a potent central nervous system stimulant. Once ingested, Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is converted into dextroamphetamine by enzymatic hydrolysis in the blood. Dextroamphetamine then acts by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, concentration, and mood elevation.
Efectos Bioquímicos Y Fisiológicos
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has been found to increase the levels of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular side effects in some individuals. Additionally, it has been found to suppress appetite, which can lead to weight loss in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has several advantages for use in lab experiments. It is a potent central nervous system stimulant that can be used to study the effects of dopamine and norepinephrine on behavior and cognition. It is also a prodrug of dextroamphetamine, which means that it can be used to study the effects of dextroamphetamine on the brain without the confounding effects of other metabolites. However, Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate also has several limitations for use in lab experiments. It is a controlled substance, which means that it is subject to strict regulations and oversight. Additionally, it has several potential side effects, such as cardiovascular effects and appetite suppression, which can complicate experimental designs.
Direcciones Futuras
There are several potential future directions for research on Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate. One area of research could focus on the long-term effects of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate on brain function and behavior. Another area of research could focus on the potential use of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate in the treatment of other disorders, such as depression or anxiety. Additionally, research could focus on the development of new formulations of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate that are more effective or have fewer side effects.
Métodos De Síntesis
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is synthesized by the coupling of dextroamphetamine with the amino acid L-lysine. The reaction is carried out by using N,N-dimethylformamide (DMF) as a solvent and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is then quenched by adding hydrochloric acid, which results in the formation of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate.
Aplicaciones Científicas De Investigación
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has been extensively studied for its use in the treatment of ADHD and BED. It has been found to be effective in improving attention, reducing hyperactivity, and improving impulse control in individuals with ADHD. It has also been found to be effective in reducing binge eating episodes and promoting weight loss in individuals with BED.
Propiedades
Número CAS |
130115-50-3 |
|---|---|
Nombre del producto |
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
Fórmula molecular |
C8H18ClNO2 |
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
Clave InChI |
VKYPGIMVFQAVJF-OGFXRTJISA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)OC)NC.Cl |
SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
SMILES canónico |
CC(C)CC(C(=O)OC)NC.Cl |
Sinónimos |
N-Me-D-Leu-OMe·HCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



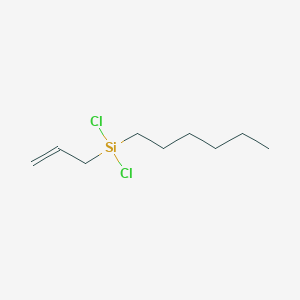
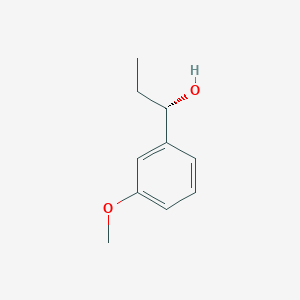
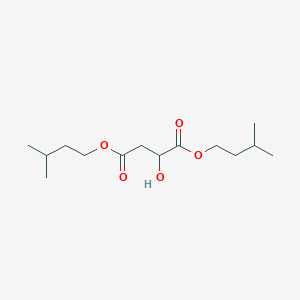
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
